![molecular formula C15H19NO2 B15359575 trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one](/img/structure/B15359575.png)
trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one is a heterocyclic compound comprising a six-membered benzylhexahydro-2H-pyran ring fused with a pyridine moiety. It is an intriguing compound in both synthetic and biological chemistry due to its unique structural attributes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one typically involves the cyclization of an appropriate benzyl-substituted precursor under controlled conditions. The key reaction steps can include:
Cyclization Reactions: : Using a suitable catalyst and solvent system under specific temperature conditions.
Hydrogenation: : Converting double bonds into single bonds through a hydrogenation process with catalysts like Pd/C.
Industrial Production Methods
Bulk Synthesis: : Carried out in large reactors with precise control over reaction parameters like temperature, pressure, and pH.
Purification Processes: : Employing techniques such as crystallization, distillation, or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Can be oxidized using common oxidizing agents such as KMnO₄ or Na₂Cr₂O₇ to introduce functional groups.
Reduction: : Reduction processes using reagents like LiAlH₄ to alter functional groups for further synthetic applications.
Substitution: : Undergoes various substitution reactions with reagents such as halogens or nucleophiles.
Common Reagents and Conditions Used in These Reactions
Oxidation: : KMnO₄ in acidic conditions.
Reduction: : LiAlH₄ in anhydrous conditions.
Substitution: : Use of halogenating agents like Cl₂ or nucleophiles like NaOH.
Major Products Formed from These Reactions
Oxidation Products: : Introduction of carbonyl or hydroxyl groups.
Reduction Products: : Conversion to alkanes or alcohols.
Substitution Products: : Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Studied for its unique chemical reactivity and stability.
Biology
Potential role in drug design and development due to its ability to interact with biological targets.
Utilized in biochemical studies to understand enzyme interactions.
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory and antiviral properties.
Examined for its role in modulating biological pathways in various diseases.
Industry
Employed in the manufacture of fine chemicals and pharmaceuticals.
Utilized in the development of specialty materials with unique properties.
Mechanism of Action
Molecular Targets and Pathways Involved
Interacts with specific enzymes and receptors in biological systems.
May modulate pathways involved in inflammation, immune response, and cell signaling.
Mechanistic Insights
Forms transient intermediates that bind to active sites of enzymes.
Influences the conformation and activity of molecular targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
trans-5-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
trans-7-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
Uniqueness of trans-6-Benzylhexahydro-2H-pyrano[3,2-c]pyridin-4(3H)-one
The specific position of the benzyl group provides unique chemical reactivity and biological activity.
Distinguished by its stability and ease of synthesis compared to other similar compounds.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
(4aS,8aS)-6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C15H19NO2/c17-14-7-9-18-15-6-8-16(11-13(14)15)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-,15+/m1/s1 |
InChI Key |
ZHUQULSCXGTIGH-HIFRSBDPSA-N |
Isomeric SMILES |
C1CN(C[C@H]2[C@H]1OCCC2=O)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CC2C1OCCC2=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


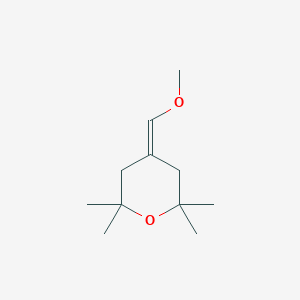
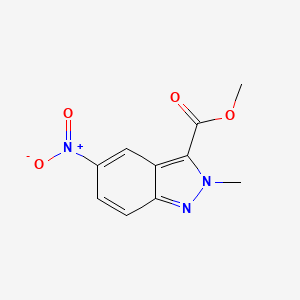
![[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B15359524.png)

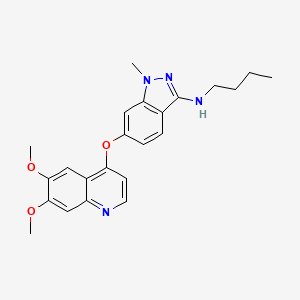
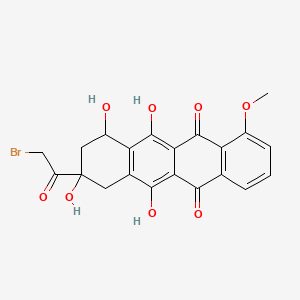
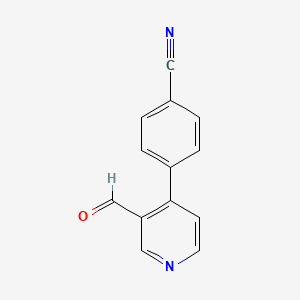

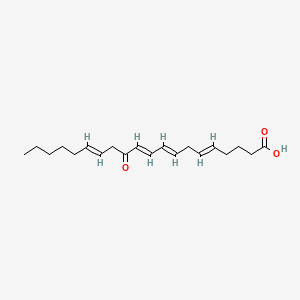
![2-Amino-2-[6-(4-chlorophenyl)-3-pyridyl]acetic acid](/img/structure/B15359554.png)
![5-(3-chlorophenoxy)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B15359559.png)
![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[[(2-ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-, [2S-(2alpha,5alpha,6beta)]-](/img/structure/B15359562.png)

![6-chloro-4-(1H-indol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B15359570.png)
